molecular formula C9H14N2O2 B12990025 1-isopentyl-1H-imidazole-4-carboxylic acid

1-isopentyl-1H-imidazole-4-carboxylic acid

Cat. No.: B12990025
M. Wt: 182.22 g/mol
InChI Key: HIKKSZUPZBDJBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isopentyl-1H-imidazole-4-carboxylic acid is a heterocyclic compound that features an imidazole ring substituted with an isopentyl group at the 1-position and a carboxylic acid group at the 4-position. Imidazoles are known for their versatility and are found in various biologically active molecules, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-isopentyl-1H-imidazole-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and heterocycles . Another method involves the use of 1,2-diketones and urotropine in the presence of ammonium acetate under microwave-assisted conditions .

Industrial Production Methods: Industrial production of imidazole derivatives often employs multi-step synthesis involving readily available starting materials and catalysts. The process typically includes cyclization reactions, followed by functional group modifications to introduce the desired substituents .

Chemical Reactions Analysis

Types of Reactions: 1-Isopentyl-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Isopentyl-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of agrochemicals and functional materials

Mechanism of Action

The mechanism of action of 1-isopentyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The imidazole ring’s nitrogen atoms play a crucial role in forming hydrogen bonds and coordinating with metal ions, which are essential for its biological activity .

Comparison with Similar Compounds

Uniqueness: 1-Isopentyl-1H-imidazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The isopentyl group enhances its lipophilicity, potentially improving its membrane permeability and bioavailability .

Conclusion

This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and industrial applications.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

1-(3-methylbutyl)imidazole-4-carboxylic acid

InChI

InChI=1S/C9H14N2O2/c1-7(2)3-4-11-5-8(9(12)13)10-6-11/h5-7H,3-4H2,1-2H3,(H,12,13)

InChI Key

HIKKSZUPZBDJBC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C=C(N=C1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.